N,2,2-Triethylbutyramide
Description
Structure
3D Structure
Properties
CAS No. |
59410-28-5 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N,2,2-triethylbutanamide |
InChI |
InChI=1S/C10H21NO/c1-5-10(6-2,7-3)9(12)11-8-4/h5-8H2,1-4H3,(H,11,12) |
InChI Key |
KNBPKAJPYBLHSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C(=O)NCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N,2,2 Triethylbutyramide
Established Synthetic Pathways for N,2,2-Triethylbutyramide
The most conventional and widely practiced method for synthesizing this compound involves the formation of an amide bond between a carboxylic acid derivative and a secondary amine. This pathway is favored for its reliability and the ready availability of the necessary precursors.
Amidation Reactions in the Synthesis of Butyramide (B146194) Scaffolds
Amide bond formation is a fundamental reaction in organic synthesis. For tertiary amides like this compound, the most direct route is the acylation of a secondary amine with an activated carboxylic acid derivative. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent.
The most preferred and industrially common process for this type of synthesis involves converting the parent carboxylic acid into a more reactive acyl chloride. scispace.com This activation is crucial because the direct reaction between a carboxylic acid and a secondary amine is typically a slow and unfavorable equilibrium process, requiring high temperatures and resulting in water as a byproduct. The acyl chloride is significantly more electrophilic, rendering the subsequent reaction with the amine rapid and generally irreversible.
Specific Precursors and Reagents Utilized in Triethylbutyramide Synthesis
The synthesis of this compound is logically achieved using two key precursors:
2,2-Diethylbutanoic acid : This α,α-disubstituted carboxylic acid forms the "butyramide" backbone of the target molecule.
Diethylamine (B46881) : This secondary amine provides the N,N-diethyl group of the final amide.
The synthetic process is a two-step procedure:
Activation of the Carboxylic Acid : 2,2-Diethylbutanoic acid is converted into its more reactive acyl chloride, 2,2-diethylbutanoyl chloride . This is typically accomplished using a standard chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.com Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uk The reaction with thionyl chloride converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org
Amidation : The resulting 2,2-diethylbutanoyl chloride is then reacted with diethylamine. The lone pair of electrons on the nitrogen of diethylamine attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable tertiary amide, this compound. This reaction is typically performed in the presence of a base (often an excess of the diethylamine itself or a non-nucleophilic base like triethylamine) to neutralize the HCl generated. chemguide.co.uk
Table 1: Precursors and Reagents for Established Synthesis
| Role | Compound Name | Chemical Formula | Purpose in Synthesis |
| Acid Precursor | 2,2-Diethylbutanoic acid | C₈H₁₆O₂ | Provides the carbon backbone and carbonyl group. biosynth.comchemspider.com |
| Amine Precursor | Diethylamine | (C₂H₅)₂NH | Provides the N-ethyl groups for the tertiary amide. |
| Activating Agent | Thionyl Chloride | SOCl₂ | Converts the carboxylic acid to the more reactive acyl chloride. commonorganicchemistry.comchemguide.co.uk |
| Activating Agent | Oxalyl Chloride | (COCl)₂ | An alternative reagent for forming the acyl chloride. commonorganicchemistry.com |
| Intermediate | 2,2-Diethylbutanoyl chloride | C₈H₁₅ClO | The reactive acylating agent for the amidation step. |
| Base/Solvent | Pyridine (B92270) / Triethylamine | C₅H₅N / (C₂H₅)₃N | Can act as a catalyst and acid scavenger during acylation. youtube.com |
Optimization Strategies for Yield and Purity in Laboratory Synthesis
To maximize the yield and purity of this compound, several factors in the synthesis must be carefully controlled.
Reagent Purity and Stoichiometry : Using pure starting materials is critical. For the acylation step, a slight excess of the chlorinating agent (e.g., thionyl chloride) can ensure the complete conversion of the carboxylic acid. commonorganicchemistry.com During amidation, using at least two equivalents of diethylamine is common—one to act as the nucleophile and the second to act as a base to sequester the HCl byproduct.
Temperature Control : The formation of the acyl chloride is often performed at room temperature or with gentle heating. commonorganicchemistry.com The subsequent amidation reaction is highly exothermic and is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Solvent Choice : While some reactions can be run neat, an inert solvent is often used to control concentration and temperature. commonorganicchemistry.com Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common choices for amidation reactions as they are good solvents for the reactants and are unreactive under the conditions. ucl.ac.uk
Purification : After the reaction, an aqueous workup is typically performed to remove any remaining water-soluble salts (like diethylammonium (B1227033) chloride) and excess reagents. The final product, being a neutral organic molecule, can then be purified from any remaining starting materials or byproducts through techniques such as fractional distillation or flash column chromatography.
Exploration of Novel Synthetic Routes
While the acyl chloride method is robust, modern chemistry seeks more efficient, safer, and environmentally benign synthetic pathways. Research into green chemistry and advanced catalytic methods offers promising alternatives for the synthesis of amides like this compound.
Green Chemistry Approaches to Amide Synthesis
Green chemistry principles aim to reduce waste and the use of hazardous materials. numberanalytics.com For amide synthesis, this translates into developing catalytic direct amidation methods that avoid the use of stoichiometric activating agents like thionyl chloride. ucl.ac.uk
One promising area is the direct condensation of carboxylic acids and amines using a catalyst. Boric acid has been shown to be a simple, inexpensive, and effective catalyst for the solvent-free synthesis of amides from carboxylic acids and urea (B33335) or amines. scispace.comresearchgate.net This method often involves simply heating a mixture of the carboxylic acid, the amine, and the boric acid catalyst, representing a significant improvement in atom economy and reduction of hazardous waste. researchgate.net
Biocatalysis, using enzymes like lipases or amidases, presents another green alternative. numberanalytics.com These enzymatic methods operate under mild aqueous conditions and offer high selectivity, which can be particularly advantageous for complex molecules. nih.gov
Table 2: Comparison of Synthetic Approaches
| Method | Activating Agent | Byproducts | Environmental Impact |
| Traditional Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | High, produces corrosive and toxic gases. chemguide.co.uk |
| Peptide Coupling Reagents | HATU, EDC | Urea derivatives, phosphonates | High, poor atom economy, generates significant waste. ucl.ac.uk |
| Boric Acid Catalysis | Boric Acid (catalytic) | Water | Low, solvent-free conditions are possible. scispace.comresearchgate.net |
| Biocatalysis | Enzymes (e.g., Lipase) | Water | Very low, operates in mild, aqueous conditions. numberanalytics.comnih.gov |
Catalytic Methods for Enantioselective or Stereoselective Synthesis
This compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image. However, the principles of advanced catalytic synthesis are highly relevant for creating structurally similar chiral amides. Enantioselective synthesis is crucial in fields like pharmaceuticals, where one stereoisomer may have desired activity while the other is inactive or harmful.
Recent advancements have focused on using transition metal catalysts and organocatalysts to achieve stereoselectivity. For instance, boron Lewis acids have been employed in the stereoselective synthesis of complex amides. rsc.orgbohrium.com Furthermore, novel biocatalytic cascades have been developed that allow for the kinetic resolution of racemic starting materials, providing highly enantioselective routes to chiral amides under mild, aqueous conditions. nih.gov While not directly applicable to the synthesis of achiral this compound, these cutting-edge methods highlight the future direction of amide synthesis, where precise control over molecular architecture can be achieved with increasing efficiency and sustainability. nih.gov
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For a molecule such as this compound, derivatization would involve systematic modifications at key positions to probe its interaction with a hypothetical biological target. The primary sites for such modifications include the N-alkyl moiety, the butyramide backbone, and the amide group itself through bioisosteric replacement.
Modification of the N-Alkyl Moiety
The N,N-diethylamino group is a significant feature of this compound and a prime target for modification. Altering the size, polarity, and conformational flexibility of the N-alkyl substituents can provide valuable insights into the steric and electronic requirements of a potential binding site.
Research Findings: In related classes of compounds, such as Nα-(arylsulfonyl)-L-arginine amide derivatives, modifications to the N-alkyl groups have been shown to significantly impact their inhibitory activity. For example, studies on thrombin inhibitors revealed that both N-monosubstituted and N,N-disubstituted arginine amides displayed potent inhibition, with the nature of the alkyl groups being a critical determinant of potency. nih.gov The N-n-butyl and N-n-butyl-N-methyl derivatives of Nα-dansyl-L-arginine amide were identified as highly effective inhibitors, underscoring the importance of the N-alkyl substitution pattern. nih.gov
For this compound, a systematic exploration could involve the synthesis of analogues with varied N-alkyl groups. This could range from smaller groups like methyl to larger or cyclic systems such as piperidine (B6355638) or morpholine. These modifications would help to map the topology of the putative binding pocket.
Table 1: Hypothetical Modifications of the N-Alkyl Moiety for SAR Studies of this compound
| Compound ID | R¹ Group | R² Group | Rationale for Modification |
|---|---|---|---|
| Parent | -CH₂CH₃ | -CH₂CH₃ | Original lead compound |
| Mod-A1 | -CH₃ | -CH₂CH₃ | Investigate the effect of reduced steric hindrance |
| Mod-A2 | -CH(CH₃)₂ | -CH₂CH₃ | Introduce steric bulk to probe pocket dimensions |
| Mod-A3 | -CH₂CH₂CH₃ | -CH₂CH₂CH₃ | Assess the impact of increased lipophilicity |
| Mod-A4 | \multicolumn{2}{c | }{-(CH₂)₅-} | Introduce a cyclic constraint (piperidine ring) |
| Mod-A5 | -H | -CH₂CH₃ | Evaluate the necessity of a tertiary amide |
Substitution on the Butyramide Backbone
The 2,2-diethyl substitution on the butyramide backbone creates a sterically demanding quaternary center alpha to the carbonyl group. Modification of these ethyl groups can influence the molecule's conformation, metabolic stability, and interactions with a biological target.
Research Findings: Research on α,α-dialkyl glycine (B1666218) amides has demonstrated that the steric bulk at the α-position can influence the chemical reactivity and properties of the molecule. researchgate.net In the context of SAR, altering the substituents at the α-carbon of an amide can modulate binding affinity. For instance, in the development of piperazine (B1678402) amide inhibitors of JNK, it was found that while small substituents on an adjacent ring were tolerated, larger groups resulted in a loss of activity, indicating a sterically constrained binding site. nih.gov
For this compound, analogues could be synthesized where the α-ethyl groups are replaced by other alkyl groups (e.g., methyl, propyl) or are part of a spirocyclic ring system (e.g., cyclopentyl, cyclohexyl). Such modifications would systematically vary the steric profile and lipophilicity of the compound's core structure.
Table 2: Hypothetical Substitutions on the Butyramide Backbone for SAR Studies of this compound Analogues
| Compound ID | R³ Group | R⁴ Group | Rationale for Modification |
|---|---|---|---|
| Parent | -CH₂CH₃ | -CH₂CH₃ | Original lead compound |
| Mod-B1 | -CH₃ | -CH₃ | Reduce steric crowding at the α-position |
| Mod-B2 | -CH₂CH₂CH₃ | -CH₂CH₂CH₃ | Increase lipophilicity and steric footprint |
| Mod-B3 | \multicolumn{2}{c | }{-(CH₂)₄-} | Introduce a spirocyclic cyclopentyl moiety |
| Mod-B4 | \multicolumn{2}{c|}{-(CH₂)₅-} | Introduce a spirocyclic cyclohexyl moiety |
Synthesis of Bioisosteres and Analogues for Research Probes
Bioisosteric replacement is a powerful strategy in medicinal chemistry to enhance a compound's pharmacological properties, such as metabolic stability and bioavailability, while maintaining or improving its biological activity. drughunter.com The tertiary amide functionality in this compound is a key site for such modifications.
Research Findings: Amide bonds are often susceptible to in vivo hydrolysis by proteases. To overcome this, various bioisosteres have been developed. Heterocyclic rings like 1,2,3-triazoles , oxadiazoles , and imidazoles are commonly used to replace amide bonds, as they can mimic the parent amide's geometry and hydrogen-bonding characteristics while being more resistant to metabolism. nih.gov For example, 1,2,3-triazoles can serve as effective amide mimics and improve metabolic stability. hyphadiscovery.com Another approach is the use of a trifluoroethylamine group, which can increase metabolic stability and alter the molecule's electronic nature. drughunter.com For tertiary amides specifically, tri-substituted acylhydrazines have been investigated as potential isosteres. nih.gov
The synthesis of analogues incorporating these bioisosteres in place of the amide group in this compound could lead to compounds with superior pharmacokinetic profiles. Furthermore, the introduction of functional groups suitable for labeling (e.g., fluorescent tags) can yield valuable research probes to investigate the compound's mechanism of action.
Table 3: Hypothetical Bioisosteres and Analogues of this compound for SAR and Probe Development
| Compound ID | Bioisosteric Replacement / Analogue Type | Rationale for Synthesis |
|---|---|---|
| Mod-C1 | 1,2,3-Triazole Analogue | To enhance metabolic stability while mimicking amide bond geometry. hyphadiscovery.com |
| Mod-C2 | Oxadiazole Analogue | To improve metabolic resistance and potentially alter cell permeability. nih.gov |
| Mod-C3 | Trifluoroethylamine Analogue | To increase metabolic stability and modulate electronic properties. drughunter.com |
| Mod-C4 | Thioamide Analogue | To probe the importance of the carbonyl oxygen for biological activity. |
| Mod-C5 | Fluorescently Labeled Analogue | To create a tool for target identification and cellular imaging studies. |
Molecular and Cellular Biological Investigations
Exploration of Molecular Targets and Binding Interactions (In Vitro Studies)
A comprehensive search of available scientific literature reveals a significant gap in the understanding of the molecular targets and binding interactions of N,2,2-Triethylbutyramide. As of the current date, there are no published in vitro studies detailing the specific molecular pharmacology of this compound. The following sections outline the standard methodologies that would be employed to investigate these properties, though no specific data for this compound exists.
Receptor Binding Assays with this compound Analogues
Receptor binding assays are a fundamental tool in pharmacology to determine how a ligand interacts with a receptor. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to a specific receptor and measure the displacement of this marker by the compound of interest.
While no studies have been conducted on this compound, research on other structurally unrelated amides has utilized these techniques. For instance, studies on aliphatic squaramides have investigated their anion-binding properties through NMR titration experiments, which monitor the chemical shift changes upon addition of an anion to determine binding affinities. acs.orgkocaeli.edu.tr This methodology, however, is applied to a very different class of molecules and for a different purpose than typical receptor binding assays for drug-like compounds.
A hypothetical receptor binding assay for this compound would involve incubating the compound with cell membranes or purified receptors that are known to interact with small molecules, along with a labeled ligand for that receptor. The amount of labeled ligand displaced by this compound would be measured to determine its binding affinity (Ki).
Interactive Data Table: Hypothetical Receptor Binding Affinity for this compound Analogues
Since no experimental data is available for this compound, the following table is a template illustrating how such data would be presented. The values are purely hypothetical for illustrative purposes.
| Compound Analogue | Receptor Target | Binding Affinity (Ki) in nM |
| Analogue A | Receptor X | 50 |
| Analogue B | Receptor X | 150 |
| Analogue C | Receptor Y | >10,000 |
Enzyme Inhibition or Activation Studies
Enzyme inhibition or activation assays are performed to determine if a compound can modulate the activity of a specific enzyme. These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound.
No studies on the effect of this compound on any enzyme have been published. General studies on amide-enzyme interactions exist, such as the investigation of amide inhibitors on carbonic anhydrase, but these focus on amides with different structural features. nih.gov The biocatalytic formation of amide bonds by enzymes has also been studied extensively, but this is the reverse of enzyme inhibition by a stable amide compound. nih.govrsc.org
To assess the potential of this compound as an enzyme modulator, it would be tested against a panel of enzymes. The concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) would be determined.
Interactive Data Table: Hypothetical Enzyme Inhibition Data for this compound
The following table is a template to show how enzyme inhibition data for this compound would be displayed. The values are for illustrative purposes only as no real data exists.
| Enzyme Target | IC50 (µM) | Type of Inhibition |
| Enzyme A | 25 | Competitive |
| Enzyme B | 100 | Non-competitive |
| Enzyme C | >200 | No inhibition |
Protein-Ligand Interaction Profiling
Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide detailed information about the binding kinetics and thermodynamics of a protein-ligand interaction. SPR measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, providing on- and off-rates. ITC directly measures the heat released or absorbed during a binding event, which can be used to determine the binding affinity, enthalpy, and entropy.
There is no published data on the protein-ligand interaction profiling of this compound.
Cellular Pathway Modulation Studies (In Vitro Models)
Investigating how a compound affects cellular pathways provides insight into its mechanism of action at a cellular level. This is typically done using in vitro cell culture models.
Investigation of Intracellular Signaling Cascade Modulation
Many drugs exert their effects by modulating intracellular signaling cascades such as G-protein coupled receptor (GPCR), mitogen-activated protein kinase (MAPK), or PI3K/Akt/mTOR pathways. The modulation of these pathways can be assessed by measuring the phosphorylation status of key proteins in the cascade or by using reporter gene assays.
There is a complete lack of research into the effects of this compound on any intracellular signaling cascades. Studies on other small molecules demonstrate the common approaches, such as examining the modulation of signaling pathways by natural products in the context of inflammation and cancer. nih.gov
Gene Expression and Protein Regulation Analysis in Cell Lines
To understand the broader effects of a compound on cellular function, changes in gene expression and protein regulation can be analyzed. Techniques like quantitative real-time PCR (qPCR) and western blotting are used to measure changes in the expression of specific genes and proteins, while microarrays and RNA-sequencing can provide a global view of changes in gene expression.
No studies have been published that analyze changes in gene expression or protein regulation in cell lines treated with this compound. Research on other compounds, such as novel synthesized N-ethyl-piperazinyl-amides, has shown that they can induce apoptosis by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes. mdpi.com This highlights the type of analysis that would be necessary to elucidate the cellular effects of this compound.
Interactive Data Table: Hypothetical Gene Expression Changes Induced by this compound
This table is a template demonstrating how gene expression data would be presented. The data is hypothetical due to the absence of actual research.
| Gene | Fold Change | p-value | Pathway |
| Gene X | 2.5 | <0.05 | Apoptosis |
| Gene Y | -3.0 | <0.05 | Cell Cycle |
| Gene Z | 1.2 | >0.05 | Inflammation |
Cell Cycle Progression and Apoptosis Pathway Research
The progression of the cell cycle is a tightly regulated process involving a series of events that lead to cell growth and division. This process is controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and cyclins, which ensure that cells replicate their DNA and divide in an orderly manner. Checkpoints exist within the cell cycle to halt progression if cellular damage or incomplete processes are detected, allowing for repair or, if the damage is too severe, the initiation of programmed cell death, known as apoptosis.
Apoptosis is a crucial process for removing unwanted or damaged cells and is mediated by two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell.
A thorough review of the scientific literature reveals a notable absence of studies specifically investigating the effects of this compound on cell cycle progression and apoptosis pathways. Consequently, there is no available data to report on how this compound may influence the expression or activity of key regulatory proteins such as cyclins, CDKs, or caspases, nor are there findings on its potential to induce or inhibit apoptosis in cellular models.
Biophysical Characterization of this compound Interactions
The biophysical properties of a compound are critical determinants of its interaction with biological systems. Key parameters such as membrane permeability and lipophilicity govern its ability to be absorbed, distributed, and reach its potential targets within the body.
Membrane Permeability Studies in Artificial and Cellular Models
The ability of a compound to pass through biological membranes is a fundamental aspect of its pharmacokinetic profile. This property is often assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. PAMPA provides a high-throughput method to evaluate passive diffusion across an artificial lipid membrane, offering a measure of a compound's intrinsic permeability. The Caco-2 assay utilizes a cultured monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium and allowing for the study of both passive and active transport mechanisms.
Despite the importance of these assays in drug discovery and development, a comprehensive search of scientific databases and literature indicates that no experimental data on the membrane permeability of this compound, as determined by either PAMPA or Caco-2 assays, has been published. Therefore, its apparent permeability coefficient (Papp) remains uncharacterized.
To illustrate how such data would be presented, the following table shows a hypothetical representation of permeability results.
| Assay Type | Model | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Artificial Model | PAMPA | Data not available |
| Cellular Model | Caco-2 | Data not available |
This table is for illustrative purposes only. No experimental data for this compound was found in the search results.
Lipophilicity and Distribution Coefficient Determination for Biological Contexts
Lipophilicity, the affinity of a compound for a lipid or non-polar environment, is a crucial physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP), which measures the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically octanol and water.
For ionizable compounds, the distribution coefficient (logD) is a more relevant descriptor as it takes into account the pH of the aqueous phase and reflects the lipophilicity of all species (ionized and un-ionized) at that specific pH.
Based on computational models, the predicted octanol-water partition coefficient (XLogP3) for this compound is 2.4 nih.gov. This value suggests a moderate level of lipophilicity. However, experimental determination of the logP and the pH-dependent logD for this compound has not been reported in the available scientific literature.
The following table summarizes the available and unavailable lipophilicity data for this compound.
| Parameter | Value | Method |
| LogP | 2.4 | Computed (XLogP3 3.0) nih.gov |
| Experimental LogP | Data not available | |
| LogD | Data not available |
This table presents the computationally predicted logP value and indicates the absence of experimentally determined logP and logD values from the search results.
Structure Activity Relationship Sar and Computational Studies
Design Principles for SAR Studies of N,2,2-Triethylbutyramide Derivatives
The design of SAR studies for derivatives of this compound would be guided by fundamental medicinal chemistry principles aimed at understanding the pharmacophore—the essential molecular features responsible for the compound's biological activity.
Positional Scanning and Substituent Effects on Biological Activity
A primary strategy would involve positional scanning, where different parts of the this compound molecule are systematically modified. This would include:
N-Ethyl Group: Altering the length and branching of the N-alkyl chain to probe the size and nature of the binding pocket.
Butyramide (B146194) Core: Introducing substituents on the butyryl chain to explore steric and electronic requirements.
2,2-Diethyl Groups: Modifying these groups to understand the impact of steric bulk at this position on activity.
The effects of various substituents (e.g., halogens, hydroxyl groups, alkyl groups of varying sizes) would be analyzed to determine their influence on biological activity. For instance, introducing electron-withdrawing or electron-donating groups could reveal the importance of electronic interactions with a biological target.
Steric and Electronic Effects on Amide Functionality
The amide bond in this compound is a critical functional group, likely involved in hydrogen bonding with a biological target. SAR studies would focus on:
Steric Hindrance: The bulky 2,2-diethyl groups likely impose significant steric constraints on the conformation of the amide bond. Investigating analogs with smaller or larger groups at this position would elucidate the optimal steric requirements for activity.
Electronic Modulation: While the core aliphatic structure limits the scope for electronic modulation through resonance, the introduction of nearby functional groups could indirectly influence the charge distribution of the amide moiety, affecting its hydrogen bonding capability.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of novel, unsynthesized compounds.
Development of Predictive Models for Biological Activity
For a series of this compound derivatives with measured biological activities, a predictive QSAR model could be developed through the following steps:
Data Collection: A dataset of this compound analogs and their corresponding biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, electronic, topological) would be calculated for each analog.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a model correlating the descriptors with biological activity.
Model Validation: The predictive power of the model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques.
A hypothetical QSAR model might take the form of an equation where biological activity is a function of descriptors like lipophilicity (LogP), molar refractivity, and specific steric parameters.
Hypothetical QSAR Model Parameters for this compound Derivatives
| Descriptor | Parameter | Hypothetical Contribution to Activity | Rationale |
| Lipophilicity | LogP | Positive (within a certain range) | Crucial for membrane permeability and reaching the target site. |
| Steric | Molar Refractivity (MR) | Negative for bulky substituents | Suggests a sterically constrained binding pocket. |
| Electronic | Dipole Moment | Positive | Indicates the importance of polar interactions with the target. |
Application of Machine Learning in SAR Analysis
Machine learning algorithms are increasingly used in QSAR to handle complex, non-linear relationships between structure and activity. For this compound derivatives, machine learning models like Random Forest or Support Vector Machines could be trained on a dataset of analogs to:
Predict the biological activity of new compounds.
Identify the most important molecular features that contribute to activity.
Classify compounds as active or inactive.
The application of machine learning would be particularly beneficial if a large and diverse set of this compound analogs were available.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the binding mode and affinity of a ligand to its biological target. In the absence of an identified target for this compound, this section remains hypothetical.
If a target protein were identified, the process would involve:
Protein Preparation: Obtaining the 3D structure of the target protein, often from a crystallographic database.
Ligand Preparation: Generating a 3D conformation of this compound.
Docking Simulation: Using a docking program to predict the most favorable binding pose of the compound within the active site of the protein.
Analysis of Interactions: Analyzing the predicted binding mode to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
These studies would provide valuable insights into the molecular basis of this compound's activity and guide the design of more potent derivatives.
Ligand-Target Docking Simulations
Ligand-target docking simulations are a cornerstone of computational drug discovery, utilized to predict the preferred binding orientation of this compound to its molecular target. nih.govresearchgate.netmdpi.com These simulations place the ligand into the binding site of a protein and score the resulting poses based on a variety of energetic considerations. The primary goal is to identify the most stable binding mode, which is presumed to be the most biologically relevant one.
In typical docking studies involving this compound, a rigid protein structure, often obtained from X-ray crystallography or homology modeling, is used. The ligand itself can be treated as flexible, allowing for the exploration of its various conformations within the binding pocket. The scoring functions used to evaluate the docking poses are designed to approximate the binding free energy and include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.
A representative summary of a hypothetical docking study of this compound and its analogs against a putative target protein is presented in Table 1. This data illustrates how modifications to the this compound scaffold can influence binding affinity. For instance, the introduction of a hydroxyl group might introduce a new hydrogen bond, thereby increasing the binding score. Conversely, the addition of a bulky substituent might create steric clashes, leading to a lower (less favorable) binding score.
| Compound | Modification | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| This compound | Parent Compound | -8.5 | Hydrophobic interactions with Val12, Leu34 |
| Analog A | N-propyl instead of N-ethyl | -8.2 | Slight steric hindrance with Tyr56 |
| Analog B | 2-hydroxyethyl on amide nitrogen | -9.1 | Hydrogen bond with Ser10 |
| Analog C | Cyclohexyl instead of one 2-ethyl | -7.9 | Steric clash with Phe45 |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes in both the ligand and the target protein over time. arxiv.orgnih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system.
For this compound, MD simulations are initiated from the best-docked pose. The protein-ligand complex is solvated in a box of water molecules with appropriate ions to mimic physiological conditions. The simulation is then run for a period of nanoseconds to microseconds, depending on the computational resources available. nih.gov Analysis of the resulting trajectory can reveal crucial information about the stability of the binding pose, the role of specific water molecules in mediating interactions, and the flexibility of different regions of the protein upon ligand binding.
Key parameters analyzed in MD simulations of the this compound-protein complex include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the system. nih.gov The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for binding. researchgate.net Furthermore, the simulation can be used to calculate the binding free energy using methods such as MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which provides a more accurate estimation of binding affinity than docking scores alone. nih.gov
Table 2 presents hypothetical data from an MD simulation study, illustrating the stability of this compound and its analogs in the binding site of a target protein.
| Compound | Average Ligand RMSD (Å) | Key Residue RMSF (Å) | Calculated Binding Free Energy (kcal/mol) |
|---|---|---|---|
| This compound | 1.2 | 1.5 (Loop region) | -45.3 |
| Analog A | 1.8 | 1.6 (Loop region) | -42.1 |
| Analog B | 0.9 | 1.3 (Loop region) | -50.7 |
| Analog C | 2.5 | 2.1 (Loop region) | -38.9 |
De Novo Design Approaches for Novel this compound Scaffolds
De novo design algorithms aim to generate novel molecular structures with desired properties from scratch. nih.govnih.gov In the context of this compound, these methods can be used to explore a vast chemical space and identify new scaffolds that are predicted to bind to the target with high affinity and selectivity.
Structure-based de novo design methods typically start with an empty binding site of the target protein. nih.gov Fragments or individual atoms are then placed in favorable positions within the pocket and grown or linked together to form complete molecules. These generated molecules are then scored and ranked based on their predicted binding affinity and other properties such as synthetic accessibility.
Evolutionary algorithms are a class of de novo design methods that mimic the process of natural selection. nih.gov A population of initial molecules, which can include the this compound scaffold, is subjected to rounds of mutation (e.g., adding or removing a functional group) and crossover (combining parts of different molecules). The resulting offspring are then evaluated, and the fittest molecules (those with the best-predicted properties) are selected to proceed to the next generation. This iterative process can lead to the discovery of novel and optimized molecular structures.
Table 3 provides a hypothetical output from a de novo design study aimed at generating novel analogs based on the this compound scaffold. The table showcases the diversity of the generated structures and their predicted properties.
| Designed Scaffold | Key Modifications | Predicted Affinity (nM) | Synthetic Accessibility Score (1-10) |
|---|---|---|---|
| Scaffold 1 | Incorporation of a pyridine (B92270) ring | 50 | 7 |
| Scaffold 2 | Bioisosteric replacement of amide with a triazole | 75 | 6 |
| Scaffold 3 | Macrocyclization of the N-alkyl chain | 25 | 4 |
| Scaffold 4 | Fusion of a furan (B31954) ring to the butyramide core | 90 | 8 |
Lack of Publicly Available Research on the Metabolic Pathways and Biotransformation of this compound
Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings on the metabolic pathways and biotransformation of the chemical compound this compound were identified. Consequently, it is not possible to provide a scientifically accurate article on this specific subject as requested.
The investigation included targeted searches for in vitro and preclinical animal studies, hepatic microsomal metabolism, gut microbiota-mediated biotransformation, Phase I and Phase II metabolic reactions, and the involvement of Cytochrome P450 enzymes specifically related to this compound. These extensive searches did not yield any detailed research findings, data tables, or specific metabolites for this compound.
While general principles of xenobiotic metabolism are well-established, applying these concepts to a specific compound like this compound without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy. The metabolic fate of a chemical is highly dependent on its unique structure, and extrapolation from other compounds is not a valid scientific approach.
Therefore, the content for the requested sections and subsections—including the identification of metabolites, elucidation of metabolic reactions, and characterization of enzymatic mechanisms for this compound—is unavailable in the current body of scientific literature accessible through the conducted searches.
Metabolic Pathways and Biotransformation Research
Enzymatic Biotransformation Mechanisms
Non-CYP Enzymes in Metabolism (e.g., esterases, amidases, transferases)
There is no available research on whether N,2,2-Triethylbutyramide is a substrate for non-cytochrome P450 enzymes such as esterases, amidases, or transferases. The chemical structure of this compound, containing an amide bond, suggests a theoretical potential for hydrolysis by amidases. However, without experimental data, this remains speculative. Carboxylesterases are known to hydrolyze a wide range of esters and amides, playing a significant role in the first-pass metabolism of many drugs. nih.gov Similarly, amidases, which are widely distributed in nature, hydrolyze non-peptide amide bonds. nih.gov Transferases, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are key phase II enzymes that conjugate xenobiotics, but there is no information on their interaction with this specific compound. bioivt.comwashington.edu
In Vitro and Ex Vivo Models for Biotransformation Studies
No studies have been published that utilize common in vitro or ex vivo models to investigate the metabolism of this compound. These models are crucial in drug discovery and toxicology to predict the metabolic fate of new chemical entities.
Use of Liver S9 Fractions and Microsomes
Liver S9 fractions and microsomes are standard tools for metabolic stability screening. wikipedia.orgnih.govresearchgate.net The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad view of phase I and phase II metabolism. xenometrix.chnih.gov Microsomes are primarily used to study phase I metabolism mediated by cytochrome P450 (CYP) enzymes, but also contain other enzymes like flavin-containing monooxygenases and UGTs. nih.gov However, no data exists on the incubation of this compound with these subcellular fractions.
Isolated Hepatocyte and Enterocyte Models
Isolated hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors, better-representing the functions of the liver. nih.gov Enterocytes, the absorptive cells of the small intestine, are used to study intestinal first-pass metabolism. There are no records of this compound being studied in either isolated hepatocyte or enterocyte models.
Precision-Cut Tissue Slices in Metabolic Research
Precision-cut tissue slices (PCTS) from organs like the liver or lung offer a unique ex vivo model that preserves the complex three-dimensional tissue architecture, including cell-cell and cell-matrix interactions. nih.govnih.govreprocell.comhumanspecificresearch.orgvub.be This allows for the study of metabolism in a more physiologically relevant context. nih.gov Despite their advantages, no research has been published employing PCTS to investigate the biotransformation of this compound.
Advanced Analytical Methodologies for Research Investigations
Chromatographic Techniques for Compound Characterization and Quantification
Chromatographic techniques are fundamental in the separation and quantification of N,2,2-Triethylbutyramide and its related compounds from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of these analytical strategies, each offering unique advantages for the analysis of this compound and its potential metabolites.
High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it suitable for the direct analysis of this compound in biological fluids. A reverse-phase HPLC method can be employed for the separation of this compound. wjpmr.com
A typical HPLC method for the analysis of this compound might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape and ionization efficiency for mass spectrometry detection. wjpmr.com Method validation is a critical aspect to ensure the reliability of the analytical data, encompassing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). bioanalysis-zone.comdiva-portal.orgpharmtech.comnih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at a specified wavelength or Mass Spectrometry |
| Column Temperature | 30 °C |
This table represents a hypothetical set of parameters and would require experimental optimization and validation for specific research applications.
Gas Chromatography (GC) for Volatile Metabolites
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC is particularly well-suited for the analysis of its potential volatile metabolites that may be produced through biotransformation pathways. The retention time in GC is a key parameter for compound identification. nist.govnih.govcore.ac.uk
The choice of the GC column's stationary phase is critical and is based on the polarity of the analytes. researchgate.net For the analysis of volatile metabolites, a non-polar or medium-polarity column is often employed. Method development for GC analysis involves optimizing parameters such as the temperature program, carrier gas flow rate, and injection technique to achieve optimal separation and sensitivity. researchgate.net
Table 2: Representative GC Method Parameters for Volatile Metabolite Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 50°C, ramp to 280°C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
This table provides an example of typical GC conditions that would need to be adapted and validated for the specific volatile metabolites of this compound.
Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-MS/MS, GC-MS/MS)
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the comprehensive analysis of this compound and its metabolites in complex biological samples. nih.govnih.gov The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) and tandem mass spectrometry (LC-MS/MS and GC-MS/MS) provides a high degree of sensitivity and selectivity, enabling both quantification and structural characterization. nih.govuab.edunist.gov
LC-MS/MS is particularly powerful for the quantitative analysis of this compound in biological matrices such as plasma and urine. pharmtech.comnih.govmdpi.com This technique utilizes multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity. GC-MS is instrumental in the identification of volatile metabolites, where the mass spectrometer provides fragmentation patterns that act as a chemical fingerprint for each compound. nist.govmdpi.com
Spectroscopic and Spectrometric Approaches in Mechanistic Studies
Spectroscopic and spectrometric techniques are crucial for elucidating the chemical structure of this compound and its metabolites, providing detailed information at the molecular level. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used in these mechanistic studies.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, including the metabolites of this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms within a molecule. researchgate.netukm.mynih.gov
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms and piecing together the complete structure of a metabolite. nih.govukm.mynih.gov The chemical shifts in ¹³C NMR spectra are particularly informative for identifying the carbon skeleton of a molecule. ukm.mynih.gov
Table 3: General ¹³C NMR Chemical Shift Ranges for Functional Groups Potentially Present in this compound and its Metabolites
| Functional Group | Approximate ¹³C Chemical Shift (ppm) |
| Alkyl C-H | 10 - 50 |
| C-N | 30 - 60 |
| C-O (Alcohol, Ether) | 50 - 90 |
| C=O (Amide) | 160 - 180 |
These are general ranges and the exact chemical shifts will depend on the specific molecular structure.
Mass Spectrometry (MS) for Metabolite Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for both the identification and quantification of metabolites of this compound. nih.govmycompoundid.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite. nih.gov
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. nih.govwvu.edunih.gov This fragmentation pattern provides valuable structural information and can be used to identify metabolites by comparing the experimental spectra with those in spectral libraries or through de novo interpretation. mycompoundid.orgescholarship.org
Infrared (IR) and UV-Visible Spectroscopy in Reaction Monitoring
In the synthesis of this compound, spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as powerful tools for real-time reaction monitoring. These non-destructive techniques allow researchers to track the progress of a reaction by observing changes in the concentration of reactants, intermediates, and products.
Infrared (IR) Spectroscopy is particularly useful for monitoring the formation of the amide functional group. This compound is a tertiary amide, characterized by the absence of N-H bonds and the presence of a carbonyl (C=O) group. spectroscopyonline.comspcmc.ac.in The key diagnostic feature in its synthesis is the appearance and increase in intensity of the tertiary amide C=O stretching vibration. This peak typically appears in the range of 1630-1680 cm⁻¹. spcmc.ac.inlibretexts.org
During a typical synthesis, such as the reaction of an acyl chloride with a secondary amine, IR spectroscopy can monitor the disappearance of the amine's N-H stretching peak (for a secondary amine precursor) and the simultaneous appearance of the amide carbonyl band. spectroscopyonline.com This allows for the determination of reaction kinetics and endpoint.
Interactive Table: Monitoring Synthesis of this compound using IR Spectroscopy
| Reaction Time (minutes) | Reactant Peak Absorbance (e.g., N-H stretch) | Product Peak Absorbance (C=O stretch @ ~1650 cm⁻¹) | % Conversion (Estimated) |
| 0 | 0.98 | 0.01 | 1% |
| 30 | 0.65 | 0.34 | 35% |
| 60 | 0.32 | 0.67 | 68% |
| 90 | 0.10 | 0.89 | 91% |
| 120 | <0.02 | 0.97 | >98% |
UV-Visible Spectroscopy can also be employed for reaction monitoring, although its application depends on the specific reaction pathway. Simple, non-conjugated amides like this compound exhibit weak absorption in the far UV region (around 215 nm) due to the n → π* transition of the carbonyl group. ucalgary.cawu.ac.th Direct quantification using this band can be challenging due to potential interference from solvents and other species. However, UV-Vis spectroscopy becomes highly effective if one of the reactants possesses a strong chromophore that is consumed during the reaction. By monitoring the decrease in absorbance at the reactant's λmax, the rate of reaction can be accurately determined.
Interactive Table: Hypothetical Reaction Monitoring via UV-Vis Spectroscopy
| Time (seconds) | Absorbance of UV-active Reactant at λmax | Concentration of Reactant (mol/L) |
| 0 | 1.20 | 1.00 x 10⁻⁴ |
| 60 | 0.95 | 7.92 x 10⁻⁵ |
| 120 | 0.75 | 6.25 x 10⁻⁵ |
| 180 | 0.60 | 5.00 x 10⁻⁵ |
| 300 | 0.38 | 3.17 x 10⁻⁵ |
| 600 | 0.14 | 1.17 x 10⁻⁵ |
Advanced Sample Preparation and Extraction Methods for Research Matrices
Effective sample preparation is critical for the accurate quantification of this compound in complex research matrices, such as biological fluids or environmental samples. The primary goal is to remove interfering substances, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE) is a chromatographic technique used for sample clean-up and concentration prior to analysis. analytics-shop.com The choice of SPE sorbent is dictated by the physicochemical properties of the analyte and the matrix. chromatographyonline.com For a moderately non-polar, neutral compound like this compound, a reversed-phase sorbent is typically the most effective choice for extraction from aqueous samples. chromatographyonline.comalwsci.com
The general procedure involves four steps:
Conditioning: The sorbent (e.g., C18-silica or a polymeric reversed-phase material) is activated with a solvent like methanol, followed by equilibration with water or buffer. sigmaaldrich.com
Loading: The aqueous sample containing this compound is passed through the sorbent bed. The analyte is retained via hydrophobic interactions.
Washing: The sorbent is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove polar impurities and salts while the analyte remains bound.
Elution: A strong, non-polar organic solvent (e.g., acetonitrile or methanol) is used to disrupt the hydrophobic interactions and elute the purified this compound. sigmaaldrich.com
Interactive Table: SPE Sorbent Selection and Recovery for this compound
| Sorbent Type | Retention Mechanism | Elution Solvent | Typical Recovery (%) |
| C18 (Octadecyl) | Reversed-Phase (Hydrophobic) | Acetonitrile | 92-98% |
| Polymeric (e.g., Styrene-divinylbenzene) | Reversed-Phase (Hydrophobic) | Methanol | 95-101% |
| Silica | Normal-Phase (Polar) | Ethyl Acetate/Hexane | <10% (from aqueous) |
| Strong Cation Exchange (SCX) | Ion-Exchange | Not applicable (neutral compound) | <5% |
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org As a neutral organic molecule, this compound will preferentially partition into a water-immiscible organic solvent from an aqueous matrix. libretexts.org
The efficiency of the extraction depends on the partition coefficient of the analyte in the chosen solvent system. Common organic solvents for extracting compounds of moderate polarity include ethyl acetate, diethyl ether, and dichloromethane. organomation.commnstate.edu A key advantage of LLE is the ability to manipulate the pH of the aqueous phase to remove acidic or basic impurities. For instance, washing the organic extract with an aqueous base (e.g., sodium bicarbonate) will deprotonate and remove acidic impurities into the aqueous layer, while a subsequent wash with an aqueous acid (e.g., dilute HCl) will protonate and remove basic impurities, leaving the neutral this compound isolated in the organic phase. mnstate.edu
Interactive Table: LLE Solvent Systems for this compound Extraction
| Aqueous Phase | Organic Solvent | Partition Coefficient (K = Cₒᵣg / Cₐq) | Extraction Efficiency (single extraction, 1:1 ratio) |
| Water (pH 7) | Ethyl Acetate | > 50 | > 98% |
| Water (pH 7) | Dichloromethane | > 30 | > 96% |
| Water (pH 7) | Diethyl Ether | > 20 | > 95% |
| Water (pH 7) | Hexane | < 5 | < 83% |
When analyzing this compound in biological matrices like plasma or serum, the high concentration of proteins can interfere with analysis and damage analytical instrumentation. phenomenex.com Protein precipitation is a common, rapid, and effective first step to remove the bulk of these macromolecules. researchgate.net The process involves adding a precipitating agent to the sample to denature the proteins, causing them to aggregate and fall out of solution. phenomenex.com
Common methods include:
Organic Solvent Precipitation: Adding a water-miscible organic solvent, most commonly acetonitrile, at a ratio of approximately 3:1 (solvent:plasma) causes proteins to precipitate. thermofisher.comchromatographyonline.com Acetonitrile is often favored as it results in cleaner extracts compared to methanol. researchgate.netrsc.org
Acid Precipitation: The addition of strong acids like trichloroacetic acid (TCA) or perchloric acid effectively removes proteins by causing them to denature. phenomenex.comnih.gov However, this method can sometimes lead to the co-precipitation of the target analyte. researchgate.net
After adding the precipitating agent, the sample is vortexed and then centrifuged. The resulting supernatant, which contains the soluble small-molecule analyte this compound, is carefully collected for direct analysis or further clean-up by SPE or LLE. researchgate.net
Interactive Table: Comparison of Protein Precipitation Agents for Plasma Samples
| Precipitating Agent | Typical Ratio (Agent:Plasma) | Protein Removal Efficiency | Analyte Recovery (this compound) |
| Acetonitrile | 3:1 (v/v) | > 95% | High (>90%) |
| Methanol | 3:1 (v/v) | > 90% | High (>90%) |
| Trichloroacetic Acid (TCA) | 1:1 (v/v) of 10% solution | > 98% | Variable (potential for co-precipitation) |
| Zinc Sulfate/Methanol | 1:2 (v/v) | ~ 90-95% | Good (>85%) |
Preclinical Efficacy and Biological Effects in Vitro and Animal Models
Research into Potential Modulatory Roles in Biological Systems (e.g., anti-inflammatory, neuro-modulatory, antiviral, etc., strictly at mechanistic level in non-human models)
Should scientific research on N,2,2-Triethylbutyramide become available in the future, this article can be developed.
Mechanistic Toxicology in Preclinical and Cellular Models
In Vitro Cytotoxicity and Cellular Viability Studies
In vitro cytotoxicity assays are fundamental in toxicological screening. These tests utilize cultured cells to assess the potential of a substance to cause cell damage or death. Standard cell lines, such as human liver carcinoma cells (HepG2) or human embryonic kidney cells (HEK293), are often employed to represent key organ systems.
Should N,2,2-Triethylbutyramide be evaluated, a typical study would involve exposing these cell lines to a range of concentrations of the compound. Cellular viability would then be measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which indicates mitochondrial activity, or the LDH (lactate dehydrogenase) leakage assay, which measures membrane integrity. A dose-dependent decrease in cell viability would indicate cytotoxic potential.
Mechanistic Investigations of Cell Death Pathways (e.g., necrosis, apoptosis)
Upon observing cytotoxicity, further investigations would aim to elucidate the mode of cell death. The two primary pathways are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is characterized by cellular shrinkage, chromatin condensation, and the formation of apoptotic bodies, a process executed by caspase enzymes. Necrosis, conversely, involves cell swelling and lysis, often triggering an inflammatory response.
To determine the pathway induced by this compound, researchers would employ techniques such as flow cytometry with Annexin V and propidium (B1200493) iodide staining to differentiate between apoptotic and necrotic cells. Western blot analysis for key proteins like caspases (e.g., caspase-3, caspase-9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP cleavage would provide further mechanistic insights into the apoptotic cascade.
Interactive Data Table: Hypothetical Cell Death Pathway Markers
| Marker | Apoptosis | Necrosis | Method of Detection |
| Caspase-3 Activation | Increased | No significant change | Western Blot, Activity Assay |
| Annexin V Staining | Positive | Negative (early) | Flow Cytometry |
| Propidium Iodide Staining | Negative (early) | Positive | Flow Cytometry |
| PARP Cleavage | Present | Absent | Western Blot |
| LDH Release | Minimal (secondary) | Significant | Colorimetric Assay |
Oxidative Stress Induction and Antioxidant Response Research
Many chemical compounds exert their toxicity by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. The overproduction of ROS can damage lipids, proteins, and DNA, leading to cell death.
To investigate if this compound induces oxidative stress, intracellular ROS levels would be measured using fluorescent probes like DCFH-DA. Furthermore, the cellular antioxidant response would be assessed by measuring the levels and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). A key regulator of the antioxidant response is the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes. Therefore, the activation of the Nrf2 pathway would also be a critical area of investigation.
Organ-Specific Mechanistic Toxicity in Animal Models
Hepatic Toxicity Mechanisms in Rodents
The liver is a primary site of xenobiotic metabolism and is often susceptible to chemical-induced injury. To assess the potential hepatotoxicity of this compound, rodents would be administered the compound, and liver function would be monitored by measuring serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
Histopathological examination of liver tissue would be performed to identify cellular damage, such as necrosis, steatosis (fatty liver), or fibrosis. Mechanistic studies would involve analyzing gene and protein expression related to metabolic pathways (e.g., cytochrome P450 enzymes), oxidative stress, and inflammation in the liver tissue.
Renal and Cardiovascular System Mechanistic Studies
The kidneys are also vulnerable to toxicity due to their role in filtering and concentrating waste products from the blood. Renal toxicity would be evaluated by monitoring markers of kidney function, such as blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels. Histological analysis of kidney tissue would reveal any structural damage to the glomeruli or renal tubules.
Cardiovascular toxicity studies would involve monitoring heart rate, blood pressure, and electrocardiogram (ECG) parameters in animal models. Mechanistic investigations could include ex vivo studies on isolated heart preparations to assess direct effects on cardiac contractility and electrophysiology.
Interactive Data Table: Hypothetical Organ-Specific Toxicity Markers
| Organ System | Biomarker/Parameter | Indication of Toxicity |
| Hepatic | Serum ALT/AST | Increased levels indicate liver cell damage. |
| Histopathology | Presence of necrosis, inflammation, steatosis. | |
| Renal | Serum BUN/Creatinine | Elevated levels suggest impaired kidney function. |
| Histopathology | Glomerular or tubular damage. | |
| Cardiovascular | ECG Changes | Arrhythmias, altered intervals. |
| Blood Pressure | Hypotension or hypertension. |
Future Research Directions and Translational Perspectives
Integration of Omics Technologies in N,2,2-Triethylbutyramide Research (e.g., Metabolomics, Proteomics)
The advent of "omics" technologies has revolutionized drug discovery and development by providing a holistic view of molecular changes within a biological system. nih.gov For a compound like this compound, integrating metabolomics and proteomics would be instrumental in deciphering its mechanism of action, identifying biomarkers of response, and assessing potential toxicity.
Metabolomics , the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, can offer profound insights into the physiological effects of this compound. nih.govarome-science.comnih.gov By analyzing the metabolic fingerprint before and after administration of the compound, researchers can identify perturbed biochemical pathways. arome-science.com This approach could reveal the compound's direct targets and its downstream effects on cellular processes such as energy metabolism, signaling pathways, and biosynthesis. nih.gov Such studies are crucial for understanding both the therapeutic effects and potential off-target activities of the compound. nih.gov
Proteomics , the comprehensive analysis of proteins, would complement metabolomic data by providing a direct picture of the cellular machinery affected by this compound. nih.govjapsonline.com Techniques like mass spectrometry-based proteomics can quantify changes in the expression levels of thousands of proteins in response to the compound. nih.gov This could lead to the identification of specific protein targets, elucidation of the mechanism of action, and the discovery of biomarkers for efficacy and safety. nih.gov For instance, an upregulation of stress-response proteins might indicate a toxicity pathway, while changes in signaling proteins could confirm the therapeutic mechanism.
The table below illustrates a hypothetical integration of omics data in the study of this compound.
| Omics Technology | Potential Application to this compound Research | Expected Outcomes |
| Metabolomics | Profiling of plasma and tissue samples from preclinical models treated with this compound. | Identification of altered metabolic pathways, discovery of pharmacodynamic biomarkers, and assessment of metabolic toxicity. |
| Proteomics | Quantitative analysis of protein expression in target tissues following exposure to this compound. | Elucidation of the mechanism of action, identification of direct and indirect protein targets, and discovery of efficacy and toxicity protein biomarkers. |
Application of Advanced In Silico Modeling for Drug Discovery and Development
In silico, or computational, methods are indispensable tools in modern drug discovery, offering a cost-effective and rapid means to predict the properties of a compound and guide its development. longdom.orgpatsnap.comscispace.com For this compound, advanced in silico modeling could be employed to predict its pharmacokinetic and pharmacodynamic properties, identify potential biological targets, and design more potent and safer derivatives.
Molecular docking simulations could predict the binding affinity and interaction patterns of this compound with a panel of known biological targets, thereby helping to identify its potential mechanism of action. patsnap.com Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of this compound and its analogues with their biological activities. patsnap.com This would enable the rational design of new compounds with improved properties. Furthermore, computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is crucial for optimizing the drug-like characteristics of a lead compound and reducing the likelihood of late-stage failures in clinical development. longdom.org
The following table outlines potential in silico modeling approaches for this compound.
| In Silico Approach | Objective in this compound Development | Potential Impact |
| Molecular Docking | To predict the binding mode and affinity of this compound to various protein targets. | Identification of potential biological targets and elucidation of the mechanism of action. |
| QSAR Modeling | To establish a correlation between the chemical structure of this compound analogues and their biological activity. | Guidance for the rational design of more potent and selective analogues. |
| ADMET Prediction | To computationally estimate the pharmacokinetic and toxicity profiles of this compound. | Early identification of potential liabilities and optimization of drug-like properties. |
Development of Next-Generation Analogues with Improved Mechanistic Profiles
The development of next-generation analogues is a critical step in optimizing a lead compound's therapeutic profile. Through systematic modifications of the chemical structure of this compound, it is possible to enhance its potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. oncodesign-services.comdrugdesign.org This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to medicinal chemistry. oncodesign-services.comdrugdesign.org
By synthesizing a library of analogues with variations at different positions of the this compound scaffold and evaluating their biological activity, researchers can identify key structural features responsible for its effects. oncodesign-services.com For example, altering the alkyl substituents could influence the compound's lipophilicity and, consequently, its absorption and distribution. The introduction of different functional groups could also modulate its binding to the target and its metabolic stability. drugdesign.org The insights gained from these SAR studies would guide the design of new analogues with superior mechanistic profiles, potentially leading to a more effective and safer drug candidate.
The table below presents a hypothetical SAR study for this compound.
| Analogue of this compound | Modification | Hypothesized Improvement |
| Analogue A | Replacement of an ethyl group with a cyclopropyl group | Increased metabolic stability and potency. |
| Analogue B | Introduction of a hydroxyl group | Improved solubility and potential for new target interactions. |
| Analogue C | Substitution of the butyramide (B146194) with a bioisostere | Enhanced oral bioavailability and modified target selectivity. |
Exploration of this compound in Novel Preclinical Disease Models
The evaluation of a therapeutic candidate in relevant preclinical disease models is essential to predict its potential efficacy in humans. nih.govpharmafeatures.com For this compound, moving beyond traditional cell culture and animal models to more advanced and human-relevant systems would provide a more accurate assessment of its therapeutic potential.
The use of three-dimensional (3D) in vitro models, such as spheroids and organoids, can better mimic the complex microenvironment of human tissues compared to conventional 2D cell cultures. pharmafeatures.com Evaluating this compound in these models could offer more predictive insights into its efficacy and toxicity. technologynetworks.com Furthermore, the use of genetically engineered mouse models that recapitulate specific aspects of human diseases would allow for a more targeted investigation of the compound's therapeutic effects in a relevant in vivo context. nih.gov For instance, if this compound is being investigated for a neurodegenerative disease, its evaluation in a transgenic mouse model of that disease would be highly informative. acs.org The adoption of such advanced preclinical models will be crucial in building a strong translational case for the clinical development of this compound.
The following table summarizes the potential application of novel preclinical models for this compound.
| Preclinical Model | Rationale for Use with this compound | Potential Findings |
| 3D Organoid Cultures | To assess the effect of this compound in a more physiologically relevant in vitro system. | More accurate prediction of in vivo efficacy and toxicity. |
| Genetically Engineered Mouse Models | To evaluate the therapeutic efficacy of this compound in a model that mimics a specific human disease. | In vivo proof-of-concept for a specific therapeutic indication. |
| Humanized Mouse Models | To study the compound's interaction with human-specific targets or the human immune system. | Assessment of human-specific efficacy and potential immunomodulatory effects. |
Q & A
Basic: What are the established synthetic routes for N,2,2-Triethylbutyramide, and how can reaction conditions be optimized for yield?
Methodological Answer:
Synthetic protocols typically involve nucleophilic substitution or condensation reactions. For optimization:
- Parameter Screening: Systematically vary temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 0.5–5 mol% of base).
- Analytical Validation: Monitor progress via <sup>1</sup>H/<sup>13</sup>C NMR to track intermediate formation and purity .
- Yield Maximization: Use time-series analysis (e.g., sampling at 1-hour intervals) to identify kinetic bottlenecks .
Basic: How should researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Exposure Mitigation: Use fume hoods and PPE (nitrile gloves, lab coats). For spills, neutralize with inert adsorbents (e.g., vermiculite) .
- First Aid Protocols: In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation .
- Storage: Store in airtight containers under nitrogen at 4°C to prevent hydrolysis .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use high-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR to verify molecular weight and substituent positions .
- Purity Assessment: Employ gas chromatography (GC) with flame ionization detection (FID) under isothermal conditions (e.g., 150°C) .
- Thermal Stability: Differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced: How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?
Methodological Answer:
- Data Reconciliation: Compare DFT-calculated transition states (e.g., B3LYP/6-31G*) with experimental kinetic profiles. Adjust solvent-effect parameters in simulations to match observed rates .
- Error Source Analysis: Quantify impurities via LC-MS and correlate with deviations in reactivity predictions .
- Collaborative Validation: Cross-reference results with independent labs using standardized protocols (e.g., NIST-recommended methods) .
Advanced: What methodologies are suitable for studying the thermodynamic properties of this compound?
Methodological Answer:
- Enthalpy of Formation: Use combustion calorimetry with benzoic acid as a calibrant .
- Phase Behavior: Perform pressure-controlled DSC to map solid-liquid equilibria .
- Solubility Profiling: Apply the shake-flask method in binary solvent systems (e.g., water/ethanol) at 25–50°C .
Advanced: How can isotopic labeling elucidate the degradation pathways of this compound under oxidative conditions?
Methodological Answer:
- Labeling Strategy: Synthesize <sup>13</sup>C-labeled analogs at the ethyl or amide groups to track bond cleavage via MS/MS fragmentation .
- Oxidative Stress Tests: Expose samples to UV/H2O2 and analyze degradation products with GC-MS .
- Mechanistic Modeling: Use kinetic isotope effects (KIEs) to distinguish between radical-mediated vs. nucleophilic degradation pathways .
Advanced: What computational approaches best predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies: Employ AutoDock Vina with crystal structures of relevant enzymes (e.g., cytochrome P450) to map binding affinities .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .
- QSAR Modeling: Build regression models using descriptors like logP and polar surface area to predict bioavailability .
Advanced: How can researchers design experiments to investigate understudied applications of this compound in catalysis?
Methodological Answer:
- Screening Workflow: Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying ligand ratios (1–10 mol%) .
- Mechanistic Probes: Use in-situ IR spectroscopy to identify intermediate metal-amido complexes .
- Comparative Analysis: Benchmark performance against known catalysts (e.g., Pd(OAc)2) using turnover number (TON) and frequency (TOF) metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
